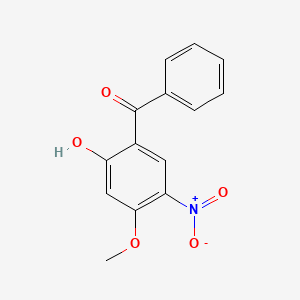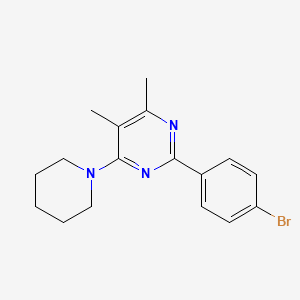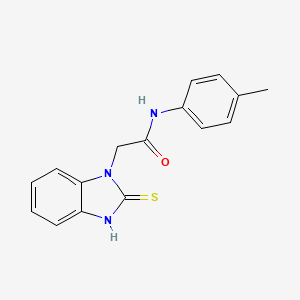![molecular formula C12H14ClNO5S B5761797 [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid, also known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. The addition of the pyrrolidinylsulfonyl group to the 2,4-D molecule enhances its biological activity and makes it a promising candidate for use in scientific research.
Mécanisme D'action
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in cell growth and metabolism. Specifically, this compound inhibits the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. By inhibiting this enzyme, this compound can alter the metabolism of cancer cells and induce cell death. This compound also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance the activity of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In plants, this compound stimulates root growth and enhances stress resistance. In the brain, this compound enhances the activity of acetylcholine and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has several advantages for use in scientific research, including its high potency and specificity for its target enzymes. However, this compound also has several limitations, including its potential toxicity and the difficulty of synthesizing and handling the compound.
Orientations Futures
There are several future directions for research on [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid. One area of interest is the development of this compound derivatives with improved potency and specificity for their target enzymes. Another area of interest is the study of this compound's effects on other metabolic pathways and cellular processes. Additionally, research on the potential applications of this compound in other fields, such as agriculture and environmental science, could yield valuable insights into the compound's biological activity.
Méthodes De Synthèse
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid can be synthesized through a multistep process involving the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise.
Applications De Recherche Scientifique
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been studied for its potential applications in various fields of scientific research, including cancer treatment, plant growth regulation, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In plant growth regulation, this compound has been shown to stimulate root growth and enhance plant resistance to stress. In neuroscience, this compound has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-10-7-9(3-4-11(10)19-8-12(15)16)20(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHOJRKSTVJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)


![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)


![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)